molecular formula C14H20N2O B2923277 2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide CAS No. 251097-29-7

2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide

Cat. No.: B2923277
CAS No.: 251097-29-7
M. Wt: 232.327
InChI Key: OXLUOLIRIUFVTL-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a pyrrolidinyl substituent on the phenyl ring. The pyrrolidinyl group—a five-membered nitrogen-containing ring—distinguishes it from related compounds with piperidinyl (six-membered) or sulfonamide substituents. This structural feature could influence its pharmacokinetic and pharmacodynamic properties, such as receptor binding affinity and metabolic stability.

Properties

IUPAC Name

2-methyl-N-(4-pyrrolidin-1-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(2)14(17)15-12-5-7-13(8-6-12)16-9-3-4-10-16/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLUOLIRIUFVTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide typically involves the reaction of 4-(1-pyrrolidinyl)aniline with 2-methylpropanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenyl group contribute to the binding affinity and specificity of the compound, allowing it to modulate the activity of its targets. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Structural Differences

The table below highlights structural variations among propanamide derivatives:

Compound Name Substituent on Phenyl Ring Core Structure Pharmacological Class
2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide 1-pyrrolidinyl (5-membered ring) Propanamide Undefined (potential CNS/analgesic)
Fentanyl (N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide) 4-piperidinyl (6-membered ring) Propanamide Opioid agonist
Flutamide (2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide) 4-nitro-3-(trifluoromethyl) Propanamide Antiandrogen
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide) Sulfonamide + nitrophenylethyl Sulfonamide Synthetic opioid (disputed)
2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-({4-[(phenylacetyl)amino]phenyl}sulphonyl)propanamide Sulfonamide + chlorobenzoyl Propanamide-sulfonamide hybrid Carbonic anhydrase inhibitor

Key Observations :

  • Substituent Diversity : Flutamide’s nitro and trifluoromethyl groups enhance its antiandrogen activity but increase hepatotoxicity risk , whereas the pyrrolidinyl group in the target compound might reduce metabolic liabilities.

Pharmacological and Metabolic Profiles

Fentanyl Analogs

Fentanyl derivatives exhibit high potency due to their 4-piperidinyl substituent, which optimizes µ-opioid receptor binding . In contrast, the target compound’s pyrrolidinyl group could reduce binding efficiency but improve selectivity for non-opioid targets (e.g., ion channels or enzymes).

Flutamide

Flutamide’s nitro group undergoes hepatic oxidation to active metabolites (e.g., hydroxyflutamide), but delayed metabolism correlates with hepatotoxicity .

Sulfonamide Hybrids

Compounds like 25 () combine propanamide and sulfonamide moieties to inhibit carbonic anhydrases. The target compound’s pyrrolidinyl group may lack the sulfonamide’s zinc-binding capacity, redirecting its mechanism of action .

Biological Activity

2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring and a phenyl group, which are crucial for its biological activity. The structural characteristics allow it to interact with various biological targets, including enzymes and receptors, making it a candidate for pharmacological applications.

The mechanism of action involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can lead to therapeutic effects in various conditions.
  • Receptor Binding : Its structural similarity to known biologically active molecules allows it to bind selectively to certain receptors, modulating their activity.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain enzymes. For example, studies have demonstrated its ability to inhibit the KCNQ2 potassium channel with an IC50 value of 69 nM, indicating potent activity against this target .

Antimicrobial and Anticancer Properties

The compound has also been investigated for its potential antimicrobial and anticancer properties. Preliminary findings suggest that it may exhibit activity against various cancer cell lines and bacteria, although detailed studies are still required to confirm these effects.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds highlights the importance of specific substituents on the pyrrolidine and phenyl rings. For instance:

  • Substituents such as halogens or methoxy groups can enhance binding affinity and potency.
  • The presence of bulky groups can either increase or decrease activity depending on their position on the phenyl ring .

Table 1: Summary of SAR Findings

SubstituentActivity ChangeComments
HalogenIncreased potencyEnhances binding affinity
MethoxyModerate potencyRetains activity similar to unsubstituted
DimethoxySignificant loss125-fold decrease in potency

Case Study 1: KCNQ2 Inhibition

In a study examining various derivatives of pyrrolidine compounds, this compound was identified as one of the most potent inhibitors of KCNQ2 channels. The research involved high-throughput screening and detailed SAR evaluations that confirmed its selectivity over other potassium channels .

Case Study 2: Anticancer Activity

A preliminary investigation into the anticancer properties revealed that derivatives of this compound exhibited significant cytotoxic effects on prostate cancer cell lines. Further testing is underway to explore the mechanisms behind this activity and to evaluate the therapeutic potential in vivo .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide to achieve high yield and purity?

  • Methodological Answer : The compound can be synthesized via amide coupling between 2-methylpropanoyl chloride and 4-(1-pyrrolidinyl)aniline under inert conditions. Key steps include:
  • Reagent Preparation : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Coupling Reaction : Employ triethylamine as a base to neutralize HCl byproducts.
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product.
    Yield optimization requires monitoring reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1.2:1 acyl chloride to amine). Structural confirmation via 1H^1H-NMR and LC-MS is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR (500 MHz, CDCl3_3) to verify pyrrolidine ring protons (δ 2.5–3.0 ppm) and methyl groups (δ 1.2–1.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peak ([M+H]+^+) with <2 ppm deviation from theoretical mass.
  • HPLC Purity Analysis : Use a C18 column (3.5 µm, 4.6 × 150 mm) with UV detection at 254 nm; mobile phase: 60:40 acetonitrile/water + 0.1% trifluoroacetic acid. Retention time and peak symmetry indicate purity ≥98% .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • In Vitro Binding Assays : Screen for receptor affinity (e.g., GPCRs) using radioligand displacement (e.g., 3H^3H-labeled antagonists) at concentrations 1 nM–10 µM.
  • Enzyme Inhibition Studies : Test against kinases or proteases via fluorescence-based assays (e.g., Z’-LYTE® technology).
  • Cytotoxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells to determine IC50_{50} values. Include positive controls (e.g., staurosporine) and triplicate measurements .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s synthetic pathway?

  • Methodological Answer :
  • Reaction Mechanism Modeling : Apply density functional theory (DFT) to simulate transition states and identify rate-limiting steps (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).
  • Solvent Optimization : Use COSMO-RS to predict solvent effects on reaction yield. Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity of the amine.
  • Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst) for similar amide couplings .

Q. How should researchers resolve contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC50_{50} values) and apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers.
  • Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to minimize variability.
  • Binding Mode Clarification : Perform molecular docking (AutoDock Vina) to compare binding poses in different receptor isoforms or mutant variants .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation Pathway Analysis : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify hydrolysis products.
  • Prodrug Design : Introduce ester or carbamate groups at the amide bond to enhance metabolic stability.
  • Formulation Optimization : Encapsulate in PEGylated liposomes or cyclodextrin complexes to reduce plasma protein binding .

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